molecular formula C7H8ClFN2 B2915812 5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride CAS No. 2089258-54-6

5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride

Cat. No.: B2915812
CAS No.: 2089258-54-6
M. Wt: 174.6
InChI Key: DPLAZNXXGJWHSZ-UHFFFAOYSA-N
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Description

5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is a fluorinated heterocyclic compound with a molecular formula of C7H7FN2·HCl. This compound is known for its potential biological activities and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride typically involves the cyclization of pyrrole and pyridine derivatives. One common method starts with 2,3-dicarboxypyridine, which undergoes esterification, reduction, and chlorination. The resulting compound is then cyclized using sodium hydride and p-toluenesulfonamide to form the pyrrolo[2,3-b]pyridine ring .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various N-oxides, hydrogenated derivatives, and substituted pyrrolo[2,3-b]pyridines .

Scientific Research Applications

5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors.

    Medicine: It is investigated for its anticancer properties, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs).

    Industry: The compound is used in the development of new agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
  • 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
  • 5-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Uniqueness

5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is unique due to its specific fluorination pattern and its ability to act as a potent FGFR inhibitor. This makes it particularly valuable in the development of targeted cancer therapies .

Properties

IUPAC Name

5-fluoro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2.ClH/c8-6-3-5-1-2-9-7(5)10-4-6;/h3-4H,1-2H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLAZNXXGJWHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=N2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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